molecular formula C6H3BrClNO B047046 5-Bromonicotinoyl chloride CAS No. 39620-02-5

5-Bromonicotinoyl chloride

Cat. No. B047046
CAS RN: 39620-02-5
M. Wt: 220.45 g/mol
InChI Key: FMDREJRIXNEGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-Bromonicotinoyl chloride derivatives often involves condensation reactions, lithiation processes, and the use of 5-bromonicotinic acid as a starting material. For example, 5-bromonicotinic acid hydrazide reacts with 4-chlorobenzaldehyde in methanol to yield specific derivatives characterized by their crystal structure and antibacterial activity (Wen-Hui Li, 2009). Similarly, the synthesis of 5-bromopyridyl-2-magnesium chloride, a key intermediate in the preparation of functionalized pyridines, is achieved via an iodo-magnesium exchange reaction (Jinhua J. Song et al., 2004).

Molecular Structure Analysis

The molecular structure of derivatives from 5-bromonicotinoyl chloride is often elucidated through crystallography, revealing intricate details about their geometry and intermolecular interactions. For instance, coordination polymers synthesized from metal–5-bromonicotinate exhibit diverse structural features, such as corrugated sheets and binodal networks, influenced by halogen-related interactions (Wen-juan Li et al., 2015).

Scientific Research Applications

  • Synthesis of Anticancer Agents : A study by Song et al. (2004) successfully synthesized 5-bromopyridyl-2-magnesium chloride, a key intermediate in the preparation of Lonafarnib, an anticancer agent.

  • Determination of Organic Compounds : Verma et al. (1978) discovered that bromine chloride in hydrochloric acid medium provides a rapid and precise method for determining organic compounds, offering results comparable to established procedures (Verma, Srivastava, Ahmed, & Bose, 1978).

  • Cytotoxicity and Antibacterial Activity : Quaternary ammonium salts of 5-bromonicotinic acid exhibit promising cytotoxicity against Artemia salina and antibacterial activity, as reported by Khan et al. (1999) (Khan, Saifyb, Zeeshan, Khan, Ahmed, Saeed, Abdel-Jalil, Griibler, & Voelter, 1999).

  • Catalysis in Organic Media : Nguyen et al. (2017) demonstrated that metal chlorides act as bifunctional acid catalysts in organic media, with bronsted acidic species being predominantly active in etherification and metal cations in furfural reduction (Nguyen, Xiao, Daniels, Marcella, Timoshenko, Frenkel, & Vlachos, 2017).

  • Chain-Growth Polymerizations : A study by Lanni and McNeil (2009) found that reductive elimination is the rate-determining step in Ni(dppe)Cl(2)-catalyzed chain-growth polymerizations involving bromo-substituted compounds (Lanni & McNeil, 2009).

  • Bromate Analysis in Ozonated Waters : Weinberg (1994) developed a pre-concentration technique for bromate analysis in ozonated waters, allowing determination at low concentrations in waters previously thought to be free of bromate (Weinberg, 1994).

Safety And Hazards

5-Bromonicotinoyl chloride is classified as a skin corrosive substance (Sub-category 1B) . It can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, not breathing in dust/fume/gas/mist/vapours/spray, and wearing protective equipment .

Future Directions

While specific future directions for 5-Bromonicotinoyl chloride are not mentioned in the search results, its use in the synthesis of various compounds suggests potential applications in pharmaceutical and chemical research .

properties

IUPAC Name

5-bromopyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDREJRIXNEGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381757
Record name 5-BROMONICOTINOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromonicotinoyl chloride

CAS RN

39620-02-5
Record name 5-BROMONICOTINOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39620-02-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 5.00 g of 5-bromonicotinic acid, 74 ml of thionyl chloride was added and the mixture was heated at reflux for 6 hours. After the solvent was distilled off under reduced pressure, the crystal was washed with diisopropyl ether and collected by filtration to obtain 4.09 g of the objective compound as colorless crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Bromonicotinic acid (1 g, 4.950 mmol) is placed in a 100 ml round bottomed flask and purged with Argon. Dry THF (20 ml) is added and the resulting solution is treated with NaH (60% dispersed in mineral oil) (0.202 g, 5.049 mmol) over a period of 5 minutes. The reaction mixture is stirred at room temperature for 10 minutes and then oxalyl chloride (0.453 ml, 5.198 mmol) is added slowly over 5 minutes followed by dry DMF (10 ul). The reaction mixture is stirred for a further 5 minutes, filtered through filter paper, concentrated in vacuo and dried under vacuum to afford the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.202 g
Type
reactant
Reaction Step Two
Quantity
0.453 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 μL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a mixture of 5-bromonicotinic acid (10 g) in thionyl chloride (25 mL) was added anhydrous dimethylformamide (DMF) (0.5 mL). The whole was heated to reflux for overnight. After cooling to RT, the excess thionyl chloride was removed under reduced pressure. A white solid (3) (11 g) was obtained, which was used for the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a mixture of 5-bromonicotinic acid (10 g) in thionyl chloride (25 ml) was added anhydrous DMF (0.5 ml). The whole was heated to reflux for overnight. After cooled to RT, the excess thionyl chloride was removed under reduced pressure. A white solid 5 (11 g) was obtained, which was used for the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromonicotinoyl chloride
Reactant of Route 2
Reactant of Route 2
5-Bromonicotinoyl chloride
Reactant of Route 3
Reactant of Route 3
5-Bromonicotinoyl chloride
Reactant of Route 4
5-Bromonicotinoyl chloride
Reactant of Route 5
Reactant of Route 5
5-Bromonicotinoyl chloride
Reactant of Route 6
Reactant of Route 6
5-Bromonicotinoyl chloride

Citations

For This Compound
22
Citations
VS Zhuravlev, LD Smirnov, VP Lezina… - Bulletin of the Academy …, 1976 - Springer
… With stirring and cooling, 500 g (3.75 moles) of A1C13 was added in 40 rain to a solution of 5-bromonicotinoyl chloride hydrobromide (obtained by the bromination of 1 mole of …
Number of citations: 4 link.springer.com
P Li, Z Yang, X Wang - Russian Journal of General Chemistry, 2022 - Springer
… As showed in Schemes 1 and 2, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride 1 or 5-bromonicotinoyl chloride 6 (0.02 mol) was added dropwise to a solution of substituted 2…
Number of citations: 1 link.springer.com
GP Vicario, GC Perucca, PG Ramella… - Journal of Labelled …, 1978 - Wiley Online Library
[9, 10‐ 3 H] Metergoline (9) has been prepared starting from 1‐methyllysergamide (6) which was reduced with tritium gas to 1‐methyl‐[9, 10‐ 3 H] dihydrolysergamide. The latter was …
Y Morisawa, M Kataoka, N Kitano… - Journal of Medicinal …, 1977 - ACS Publications
… 5-Nitronicotinamide (1) was prepared from 5-bromonicotinoyl chloride by treatment with ammonia and then oxidation with fuming H2SO4 and 30% H2O2. 2-Chloro-, 2-alkoxy-, 2-…
Number of citations: 20 pubs.acs.org
RD Rieke, SH Kim - Tetrahedron letters, 2011 - Elsevier
… 5-Bromonicotinoyl chloride and 6-chloronicotinoyl chloride were efficiently employed for the coupling reaction giving rise to the products (2a and 2b) in moderate yields (entries 1 and 2, …
Number of citations: 31 www.sciencedirect.com
YA Al-Soud, M Heydel, RW Hartmann - Tetrahedron letters, 2011 - Elsevier
… Ethyl 4-methoxybenzimidate 21a was reacted with 5-bromonicotinoyl chloride to give intermediate 23 which was used in the next step without further purification and was subsequently …
Number of citations: 33 www.sciencedirect.com
MF Zou, RZ Fan, AP Yin, R Hu, D Huang, W Li… - Arabian Journal of …, 2022 - Elsevier
… To a stirred solution of TSN (100 mg, 0.174 mmol) in freshly distilled pyridine (2 mL) was added excess 5-bromonicotinoyl chloride (100 μL) at rt. The resulting solution was stirred at rt …
Number of citations: 0 www.sciencedirect.com
XF Liu, HF Chang, RJ Schmiesing… - Bioorganic & medicinal …, 2010 - Elsevier
… The synthesis began from 5-bromonicotinic acid, from which 5-bromonicotinoyl chloride was generated by using oxalyl chloride. Azetidine was directly added to the reaction mixture in …
Number of citations: 16 www.sciencedirect.com
M Aljowni - 2021 - scholar.smu.edu
… First was the formation of 5-bromonicotinoyl chloride 16 by reacting 5-bromonicotinic acid with thionyl chloride. After that, the carbonyl chloride 16 was reacted with 3-aminothiophenol …
Number of citations: 0 scholar.smu.edu
JA Mikroyannidis, VP Barberis, L Ding… - Journal of Polymer …, 2004 - Wiley Online Library
Three new poly(p‐phenylenevinylene) derivatives—PO, POD, and POP—with oxadiazole and pyridine rings along the main chain were synthesized via Heck coupling. The polymers …
Number of citations: 23 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.